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For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data indicates that

leucrose, a sucrose isomer, is digested at a significantly slower rate than sucrose by human

intestinal enzymes. This reduced digestibility may have implications for its potential use as a

sugar substitute with a lower glycemic impact.

A key study investigating the nutritional properties of leucrose found that its cleavage rate by

human digestive carbohydrases was approximately 63% that of sucrose[1]. This finding

suggests that under identical in vitro conditions, leucrose is less readily broken down into its

constituent monosaccharides, glucose and fructose.

Comparative In Vitro Digestibility Data
The following table summarizes the key quantitative finding from in vitro enzymatic hydrolysis

studies comparing leucrose and sucrose.

Disaccharide Relative Cleavage Rate (%) Source

Sucrose 100 [1]

Leucrose 63 [1]
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This difference in digestibility is attributed to the α-1,5-glycosidic bond linking glucose and

fructose in leucrose, in contrast to the α-1,2-glycosidic bond found in sucrose. The human

enzyme sucrase-isomaltase, located in the brush border of the small intestine, exhibits a higher

affinity and catalytic efficiency for the α-1,2 linkage in sucrose.

Experimental Protocol for In Vitro Disaccharide
Digestibility Assay
The following is a representative, detailed protocol for an in vitro assay to compare the

digestibility of leucrose and sucrose, based on established methodologies for assessing

disaccharidase activity.

Objective: To determine the relative rate of hydrolysis of leucrose and sucrose by a

preparation of human small intestinal enzymes.

Materials:

Leucrose

Sucrose

Human small intestinal mucosal preparation (e.g., from jejunal biopsy or a commercially

available enzyme preparation like Caco-2 cell extracts)

Phosphate buffer (pH 6.8)

Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

Microplate reader

Incubator or water bath at 37°C

Stop solution (e.g., 0.1 M NaOH)

Procedure:
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Enzyme Preparation: A homogenate of human small intestinal mucosa is prepared in a

suitable buffer (e.g., phosphate buffer, pH 6.8) to release the brush border enzymes,

including sucrase-isomaltase. The protein concentration of the enzyme preparation is

determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

Substrate Preparation: Solutions of leucrose and sucrose are prepared in the same

phosphate buffer at a concentration of 50 mM.

Enzymatic Reaction: a. For each substrate (leucrose and sucrose), a reaction mixture is

prepared by combining the enzyme preparation with the respective substrate solution in a

microcentrifuge tube or a well of a microplate. A typical reaction volume would be 200 µL,

containing a defined amount of enzyme protein and a final substrate concentration of 25 mM.

b. Control reactions are set up in parallel, containing the enzyme preparation but with buffer

instead of the substrate (enzyme blank), and the substrate with heat-inactivated enzyme

(substrate blank). c. The reaction mixtures are incubated at 37°C for a specific time course

(e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).

Reaction Termination and Glucose Quantification: a. At each time point, an aliquot of the

reaction mixture is transferred to a new tube containing a stop solution to terminate the

enzymatic reaction. b. The amount of glucose released from the hydrolysis of the

disaccharides is quantified using the GOPOD assay. This assay specifically measures

glucose concentration, which is directly proportional to the extent of disaccharide digestion.

c. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate

reader.

Data Analysis: a. A standard curve is generated using known concentrations of glucose to

convert the absorbance values to glucose concentrations. b. The rate of glucose production

(hydrolysis rate) for both leucrose and sucrose is calculated from the linear portion of the

glucose concentration versus time plot. c. The relative cleavage rate of leucrose compared

to sucrose is determined by expressing the hydrolysis rate of leucrose as a percentage of

the hydrolysis rate of sucrose.

Visualizing the Digestive Fate of Leucrose and
Sucrose
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The following diagram illustrates the enzymatic breakdown of sucrose and leucrose in the

small intestine.
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Caption: Enzymatic hydrolysis of sucrose and leucrose.

The following diagram outlines the experimental workflow for the in vitro digestibility assay.
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Caption: In vitro digestibility experimental workflow.

In conclusion, the available in vitro evidence consistently demonstrates that leucrose is

hydrolyzed at a slower rate than sucrose by human digestive enzymes. This characteristic is a
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key factor in its evaluation as a potential alternative sweetener. Further research, including in

vivo studies, is warranted to fully elucidate the physiological effects of this reduced digestibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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